2,3-Dihydroxy-2,3-dimethylbutanenitrile
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Overview
Description
2,3-Dihydroxy-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO2 It is a cyanohydrin derivative, characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxy-2,3-dimethylbutanenitrile can be synthesized through the reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of a catalyst such as oxynitrilase . The reaction typically involves the following steps:
- Hydroxypivalaldehyde is reacted with hydrogen cyanide.
- The reaction mixture is stirred at room temperature for a specified period.
- The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
2,3-Dihydroxy-2,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyanohydrins.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,3-dihydroxy-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,3-dimethylbutanenitrile: A similar cyanohydrin with one hydroxyl group.
2,4-Dihydroxy-3,3-dimethylbutanenitrile: Another cyanohydrin with hydroxyl groups at different positions.
Uniqueness
2,3-Dihydroxy-2,3-dimethylbutanenitrile is unique due to the presence of two hydroxyl groups at adjacent carbon atoms, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions in biochemical and industrial processes, making it a valuable compound in various fields .
Properties
IUPAC Name |
2,3-dihydroxy-2,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2,8)6(3,9)4-7/h8-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFIBOYUGRGMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C#N)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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